2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

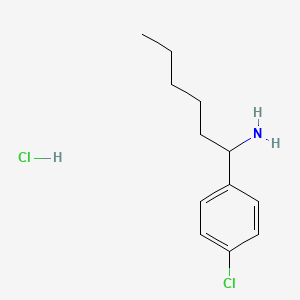

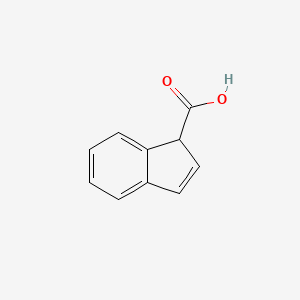

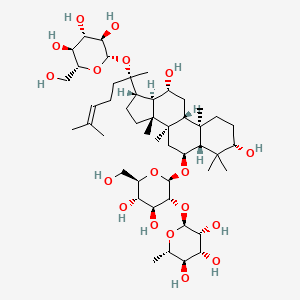

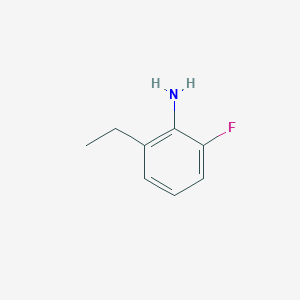

2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a type of azide sugar that is used for the synthesis of glycosides and glycoconjugates.

Scientific Research Applications

High Energy Density Materials and Energetic Compounds

Research into high-nitrogen containing azine energy materials, such as 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide, highlights its potential application in energetic materials. These compounds have been investigated for their utility in propellants, mixed explosives, and gas generators due to their ability to improve burning rates, reduce sensitivity, enhance detonation performance, and increase gas content. The broad application prospects in energetic materials underscore the significance of this class of compounds (C. Yongjin & Ba Shuhong, 2019).

Antioxidant Activity Analysis

The study of antioxidants, including the evaluation of compounds like this compound, is crucial across various fields. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests are pivotal for determining the antioxidant capacity of complex samples. These methods, based on hydrogen atom transfer and electron transfer, are essential for assessing the kinetics or equilibrium state of antioxidant activities in chemical and electrochemical biosensors. This comprehensive approach to antioxidant analysis has profound implications for research and application in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

Microbial Mannosidases and Bioethanol Production

Microbial mannosidases, enzymes that hydrolyze the 1,4-β-mannopyranosyl linkages in mannan to yield mannose, have significant biotechnological applications. These enzymes are crucial for the complete depolymerization of mannan, facilitating bioethanol production, synthesis of alkyl glycosides, and pharmaceutical applications. Understanding the sources, production conditions, and biotechnological applications of microbial mannosidases can lead to effective strategies for their application in sustainable energy and pharmaceutical industries (Prakram Singh Chauhan & N. Gupta, 2017).

Mechanism of Action

Target of Action

It’s known that azides can react with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (cuaac) reaction . This reaction is often used in bioconjugation and material science applications .

Mode of Action

The compound 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide contains an azide group, which can react with molecules containing alkyne groups in a CuAAC reaction . This reaction forms a stable triazole ring, which can be used to link two different molecules together . This property is often used in the field of bioconjugation, where it can be used to attach various functional groups or labels to biomolecules .

Biochemical Pathways

The compound’s ability to form stable triazole rings via cuaac reactions suggests that it could potentially be used to modify biochemical pathways by linking different molecules together .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In bioconjugation applications, the compound could be used to attach functional groups or labels to biomolecules, potentially allowing for the visualization or manipulation of these molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the CuAAC reaction in which it participates requires the presence of a copper catalyst . Additionally, the reaction may be affected by factors such as temperature, pH, and the presence of other chemical species .

properties

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-DGTMBMJNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(Diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6593372.png)